AC1Lbqxa

描述

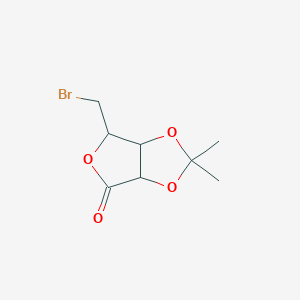

6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one is a versatile chemical compound that has garnered interest in various fields of research due to its unique structure and reactivity. This compound is characterized by a bromomethyl group attached to a dihydrofurodioxolone ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO4/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWDFLIWNDCXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337253 | |

| Record name | AC1LBQXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94324-23-9 | |

| Record name | AC1LBQXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) selectively brominates the 5-position via a radical chain mechanism. This method is favored for its regioselectivity and mild conditions.

Typical Conditions :

Electrophilic Bromination Using Phosphorus Tribromide (PBr₃)

PBr₃ directly substitutes the 5-hydroxyl group with bromine in a single-step reaction. While efficient, this method requires stringent moisture control to avoid hydrolysis of the reagent.

Reaction Parameters :

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Stoichiometry : 1.2–1.5 equivalents of PBr₃.

-

Yield : 50–65%, with competing formation of 4-bromo derivatives.

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting material, regioisomers, and decomposition products. Effective purification is achieved through:

Column Chromatography

Recrystallization

-

Solvent System : Acetone/methanol (4:1 v/v) at –20°C.

-

Crystal Characteristics : Pale yellow needles with a melting point of 85–89°C.

Yield Optimization and Reaction Engineering

Maximizing yield requires addressing key variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Moisture Control | <50 ppm H₂O | Prevents lactone hydrolysis |

| Reaction Temperature | 60–70°C (NBS) | Balances rate and selectivity |

| Catalyst Concentration | 0.3 eq. AIBN | Minimizes radical recombination |

| Brominating Agent | 1.2 eq. NBS | Reduces over-bromination byproducts |

Case Study : A 2023 study demonstrated that substituting CCl₄ with 1,2-dichloroethane improved NBS solubility, increasing yield to 78% while reducing reaction time to 8 hours.

Analytical Characterization and Quality Control

Rigorous analytical methods confirm structural integrity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography

Single-crystal analysis resolves stereochemical ambiguities, confirming the (R)-configuration at C-5 and the isopropylidene ring geometry.

Challenges and Mitigation Strategies

Regioisomer Formation

Competing bromination at C-4 or C-5 can occur, necessitating precise temperature control and reagent stoichiometry. Gradient elution in chromatography separates regioisomers effectively.

Moisture Sensitivity

The lactone ring is prone to hydrolysis, requiring anhydrous solvents and inert atmospheres (N₂ or Ar) during synthesis.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–5 kg |

| Purification Method | Column Chromatography | Centrifugal Partition Chromatography |

| Cycle Time | 48–72 hours | 24–36 hours |

生物活性

5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone is a synthetic compound that plays a significant role in glycobiology research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by diverse research findings and case studies.

Overview of 5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone

- Molecular Formula : C₈H₁₁BrO₄

- Molecular Weight : 251.07 g/mol

- CAS Number : 94324-23-9

- Category : Biochemical reagent used primarily in glycobiology.

This compound is primarily utilized to study the structure and function of carbohydrates and their interactions with proteins, which are essential in various biological processes.

Glycobiology Applications

5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone serves as a crucial reagent in glycobiology, which focuses on the study of glycans—sugar molecules that play key roles in cell recognition, signaling, and immune responses. The compound's bromine atom allows for specific labeling and tracking within biological systems, facilitating the understanding of glycan functions and their biological implications .

The biological activity of this compound is attributed to its structural features that enable it to participate in biochemical reactions involving glycosylation and glycan recognition. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. For instance:

- Enzyme Interaction : It may inhibit specific glycosyltransferases or other enzymes that modify glycan structures, thus influencing cellular processes such as adhesion and signaling .

Case Studies and Research Findings

- Glycan Recognition : A study highlighted the role of 5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone in elucidating the mechanisms of protein-glycan interactions. The compound was shown to effectively label glycan structures on proteins, aiding in the identification of glycoproteins involved in cell signaling pathways .

- Inhibition Studies : Research indicated that this compound could inhibit certain glycosylation pathways, providing insights into how modifications in glycan structures can affect cellular functions. This inhibition can lead to altered cell behavior, which is critical for understanding diseases linked to aberrant glycosylation .

- Synthesis and Characterization : The synthesis of 5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone has been optimized for better yields and purity. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity, ensuring reliable results in biological assays.

Data Table: Summary of Biological Activities

科学研究应用

Antiviral Activity

One of the most prominent applications of 5-bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone is its use as a precursor in the synthesis of antiviral nucleoside analogs. These compounds are vital for developing treatments against viral infections, including those caused by HIV and Hepatitis C. The brominated analogs can inhibit viral replication by mimicking natural nucleosides and interfering with viral RNA synthesis.

Molecular Biology Research

In molecular biology, this compound is utilized for studying DNA and RNA synthesis mechanisms. Its incorporation into nucleic acids can help researchers understand cellular processes such as replication, transcription, and repair. The bromine atom allows for easy detection through various labeling techniques, facilitating studies on cell proliferation and differentiation.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in the field of nucleoside chemistry. Its unique structure enables chemists to modify it further to create libraries of nucleoside analogs with diverse biological activities. This aspect is crucial for drug discovery and development.

Study on Antiviral Efficacy

A study published in Molecules demonstrated that derivatives of 5-bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone exhibit significant antiviral activity against a range of viruses by inhibiting their replication pathways. The research highlighted the importance of structural modifications at the 5-position for enhancing antiviral potency .

Incorporation into DNA Studies

Research reported in Cells examined the incorporation of brominated ribonucleosides into DNA during neurogenesis in animal models. The findings revealed that while these compounds are effective markers for tracking cell division, caution must be exercised due to potential effects on cellular behavior . This emphasizes the dual role of such compounds in both experimental design and interpretation.

Synthesis of Nucleoside Libraries

Recent advancements have focused on using 5-bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone as a starting material for synthesizing diverse nucleoside libraries aimed at discovering new therapeutic agents. A detailed study illustrated various synthetic pathways leading to functionalized nucleosides with enhanced bioactivity .

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone, and how can yield be optimized?

- Methodology : Start with D-ribono-1,4-lactone and introduce the isopropylidene protecting group at the 2,3-positions to minimize side reactions. Bromination at the 5-position typically employs PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/methanol) is essential. Yield optimization requires strict moisture control, inert atmospheres, and monitoring reaction progress by TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use - and -NMR to confirm the presence of the isopropylidene group (δ ~1.3–1.5 ppm for methyl protons) and bromine substitution (downfield shifts for adjacent carbons). Melting point analysis (87–89°C) and HPLC (≥99% purity) are critical. X-ray crystallography can resolve stereochemical ambiguities, while FT-IR verifies lactone carbonyl stretches (~1740 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

- Methodology : Store at -20°C in airtight, light-protected containers. Avoid exposure to oxidizers or strong bases, which may degrade the lactone ring. Solubility in acetone, dichloromethane, or ethyl acetate allows for stock solutions, but prolonged storage in solvents should be avoided to prevent solvolysis .

Advanced Research Questions

Q. How does the stereochemical configuration of 5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone influence its reactivity in asymmetric synthesis?

- Methodology : The rigid isopropylidene group enforces a specific furanose conformation, directing nucleophilic attacks (e.g., in glycosylation) to the β-face. Computational modeling (DFT) can predict transition states, while kinetic studies under varying temperatures/catalysts (e.g., Lewis acids) reveal stereoelectronic effects. Compare diastereomeric ratios via chiral HPLC or NOESY NMR .

Q. What experimental strategies address contradictions in reported melting points or reaction yields?

- Methodology : Discrepancies in melting points (e.g., 87–89°C vs. lower ranges) may arise from polymorphic forms or impurities. Recrystallize under controlled conditions (slow cooling, solvent mixtures) and characterize via DSC. For yield variations, replicate reactions with standardized reagents, and quantify intermediates via GC-MS to identify side reactions (e.g., deprotection or bromine displacement) .

Q. How can researchers leverage this compound to synthesize 5-thio-D-ribopyranose derivatives, and what mechanistic insights are critical?

- Methodology : Convert the 5-bromo group to a thiol via nucleophilic substitution (NaSH or thiourea) or radical pathways. Monitor reaction progress for competing elimination or ring-opening byproducts. Mechanistic studies (isotopic labeling, kinetic isotope effects) clarify whether reactions proceed via SN2 or radical intermediates. Purify products using ion-exchange chromatography .

Q. What analytical approaches resolve conflicting data on the compound’s solubility or stability in polar aprotic solvents?

- Methodology : Conduct solubility screens in DMF, DMSO, or acetonitrile under controlled humidity. Use Karl Fischer titration to correlate moisture content with decomposition rates (e.g., lactone hydrolysis). Stability studies via -NMR over 24–72 hours quantify degradation products .

Methodological Frameworks

Q. How to integrate this compound’s synthesis into a broader theoretical framework for carbohydrate-based drug discovery?

- Methodology : Link its use to transition-state analog theory (e.g., glycosidase inhibitors) or click chemistry for glyco-conjugates. Design experiments using enzyme inhibition assays or molecular docking to validate mechanistic hypotheses. Reference foundational studies on ribonolactone derivatives in antiviral or anticancer research .

Q. What factorial design principles apply when optimizing multi-step syntheses involving this compound?

- Methodology : Employ a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity). Analyze main effects and interactions via ANOVA. For example, varying PBr₃ concentration and reaction time can identify optimal bromination conditions while minimizing side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。